molecular formula C22H28N2O3S B3313351 N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide CAS No. 946358-95-8

N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B3313351
CAS RN: 946358-95-8
M. Wt: 400.5 g/mol
InChI Key: UDCADWYYDRHMOU-UHFFFAOYSA-N
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Description

N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

DMXAA works by activating the STING pathway, which is involved in the immune response to viral and bacterial infections. When DMXAA is administered, it binds to the STING receptor and activates the production of cytokines, which are signaling molecules that help to regulate the immune response. These cytokines then activate immune cells, such as T-cells and natural killer cells, which target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This process, known as angiogenesis, is essential for tumor growth and metastasis. By inhibiting angiogenesis, DMXAA can help to slow or stop the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA as an anti-cancer agent is its selectivity for tumor cells. Unlike traditional chemotherapy drugs, which can damage healthy cells as well as cancer cells, DMXAA targets only tumor cells. However, there are also limitations to the use of DMXAA. One of the main limitations is its poor solubility, which can make it difficult to administer in clinical settings. In addition, DMXAA has been shown to have limited efficacy against certain types of tumors.

Future Directions

For DMXAA include the development of more effective formulations that address its solubility issues, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, researchers are investigating the use of DMXAA in combination with radiation therapy, which has been shown to enhance its anti-tumor effects. Finally, there is ongoing research into the mechanisms of action of DMXAA, which may lead to the development of more targeted and effective therapies for cancer.

Scientific Research Applications

DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to selectively target and kill tumor cells while leaving healthy cells unharmed. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

properties

IUPAC Name

N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-8-14-21(15-9-16)28(26,27)23(4)20-12-10-19(11-13-20)22(25)24-17(2)6-5-7-18(24)3/h8-15,17-18H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCADWYYDRHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,6-dimethylpiperidine-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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